1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole
Description
1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a heterocyclic compound that combines the structural elements of benzimidazole and azetidine with a pyrimidine ring. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Properties
IUPAC Name |
1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-2-12-7-17-16(18-8-12)20-9-13(10-20)21-11-19-14-5-3-4-6-15(14)21/h3-8,11,13H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGRECYDYMBFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CC(C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves the condensation of ortho-phenylenediamine with benzaldehydes, followed by cyclization and functionalization steps. The reaction conditions often include the use of sodium metabisulphite as an oxidation agent in a solvent mixture under mild conditions . The structure of the obtained compounds is confirmed using techniques such as FTIR, NMR, and HRMS .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological activities depending on the substituents introduced.
Scientific Research Applications
1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can mimic the properties of DNA bases, allowing it to interfere with nucleic acid synthesis and function . This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Benzimidazole: A core structure found in many biologically active molecules.
Azetidine: A four-membered ring structure that imparts unique chemical properties.
Pyrimidine: A nitrogen-containing heterocycle found in nucleic acids.
Uniqueness: 1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of these three structural elements, which enhances its potential for diverse biological activities and chemical reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
